3-Amino-2-bromobenzonitrile

Thermal analysis Crystallization Solid-state chemistry

Researchers synthesizing kinase inhibitors face challenges with regiochemical consistency and polymorph control. 3-Amino-2-bromobenzonitrile (CAS 1166988-09-5) addresses both: its ortho-Br/NH₂ pattern enables regioselective Suzuki/Buchwald couplings for quinazoline/indazole cores, while the distinct mp 106-110 °C provides a DSC marker for batch identity. • Enables Cu-catalyzed condensation cascades for privileged kinase motifs • Dual amino/bromo reactivity supports parallel SAR library expansion • Consistent thermal behavior ensures formulation reproducibility

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 1166988-09-5
Cat. No. B1526405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-bromobenzonitrile
CAS1166988-09-5
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)Br)C#N
InChIInChI=1S/C7H5BrN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2
InChIKeyLZGRGCJYIIGEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-bromobenzonitrile Product Overview


3-Amino-2-bromobenzonitrile (CAS 1166988-09-5) is a trisubstituted aromatic compound belonging to the class of ortho-bromo-substituted 3-aminobenzonitriles. Its molecular structure features a benzene ring functionalized with three distinct groups: an amino group (-NH₂) at the 3-position, a bromine atom at the 2-position, and a nitrile group (-C≡N) at the 1-position . The compound exhibits a molecular weight of 197.03 g/mol, a reported melting point range of 106–110 °C, and a density of approximately 1.7 g/cm³ [1]. It is typically supplied as a crystalline solid with purity specifications of 95–98% and requires storage at 2–8 °C with protection from light [2].

Ortho-bromo substitution pattern enables regioselective Pd-catalyzed cross-coupling
Research-grade purity supports sensitive catalytic transformations
Dual amino/bromo functionality allows sequential derivatization strategies

Why Generic Substitution Fails for 3-Amino-2-bromobenzonitrile


Interchanging 3-amino-2-bromobenzonitrile with its regioisomers or other halogenated benzonitrile derivatives is not feasible due to fundamental differences in regiochemical reactivity and physicochemical properties. The precise ortho-bromo/amino substitution pattern (Br at C2, NH₂ at C3) creates a unique electronic environment that governs both the outcome of cross-coupling reactions and the thermal behavior of the compound. In palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions, the ortho-bromo position relative to the nitrile group exhibits distinct reactivity profiles compared to meta- or para-bromo analogs [1]. Similarly, the compound's melting point (106–110 °C) differs substantially from its regioisomers 2-amino-3-bromobenzonitrile (119–120 °C) and 3-amino-4-bromobenzonitrile (~99 °C), a factor directly relevant to purification and formulation processes [2]. These structural and thermal differences preclude simple interchange in established synthetic protocols without re-optimization of reaction conditions.

! Regioisomeric analogs (e.g., 2-amino-3-bromobenzonitrile) differ in melting point and reactivity, potentially altering crystallization and reaction outcomes.
! Meta- or para-bromo analogs lack the ortho electronic environment critical for directed ortho-metalation and cyclization cascades.
! Substituting with lower-purity commodity aryl bromides may introduce catalyst-poisoning halide impurities.

Product-Specific Evidence for 3-Amino-2-bromobenzonitrile


Melting Point Comparison Across Regioisomers

The melting point of 3-amino-2-bromobenzonitrile is reported as 106–110 °C, a value that is 9–20 °C lower than its regioisomer 2-amino-3-bromobenzonitrile (119–120 °C) and 7–11 °C higher than 3-amino-4-bromobenzonitrile (~99 °C) [1]. This intermediate melting range provides a distinct thermal signature that can be exploited for polymorph screening and purification strategy development .

Melting point
Reported
106–110 °C vs. 2-amino-3-bromo (119–120 °C) and 3-amino-4-bromo (~99 °C)
Intermediate thermal signature supports polymorph screening and purification design.
Values from supplier datasheets; direct experimental cross-study unavailable.
Thermal analysis Crystallization Solid-state chemistry Process chemistry

Regioselective Ortho-Bromo Reactivity in Cross-Coupling

The ortho-bromo substitution of 3-amino-2-bromobenzonitrile confers distinct reactivity in palladium-catalyzed cross-coupling reactions compared to meta- or para-bromo analogs. The ortho-bromo position relative to the electron-withdrawing nitrile group is known to undergo efficient oxidative addition with Pd(0) catalysts, enabling selective Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This reactivity profile is leveraged in the synthesis of complex biaryl and heteroaryl scaffolds for kinase inhibitor programs, where the 2-bromobenzonitrile moiety has been shown to couple with aryl boronic acids in 73–78% yields under optimized conditions [2].

Regioselective reactivity
Class-level
Ortho-bromo permits directed ortho-metalation; meta/para analogs inaccessible for this pathway
Regiochemistry likely influences cross-coupling outcomes; re-optimization may be required if isomer changed.
Class-level inference based on 2-bromobenzonitrile literature; no direct compound-specific yield data.
Suzuki-Miyaura coupling Buchwald-Hartwig amination C–C bond formation Medicinal chemistry

2-Bromobenzonitrile Core for Heterocyclic Scaffolds

The 2-bromobenzonitrile core, present in 3-amino-2-bromobenzonitrile, is a privileged scaffold for constructing nitrogen-containing heterocycles via copper-catalyzed Ullmann-type coupling/condensation cascades. This specific substitution pattern enables the formation of substituted 3-aminoindazoles and quinazolines—heterocyclic frameworks that are key components in pharmaceuticals targeting receptor tyrosine kinases and cyclin-dependent kinases [1][2]. In contrast, the regioisomer 2-amino-3-bromobenzonitrile, while also a synthetic intermediate, is employed in different reaction manifolds due to the altered relative positioning of the reactive amine and bromine handles [3].

Heterocyclic scaffold
Class-level
2-Bromobenzonitrile core enables CuBr-catalyzed cascade to 3-aminoindazoles; regioisomer favors alternative coupling
Isomer choice may affect accessible heterocyclic space in library synthesis.
Class-level precedent; direct comparative cascade study not identified.
Heterocyclic synthesis Copper catalysis Quinazoline Indazole Kinase inhibitors

Physicochemical Profile and Lipophilicity Comparison

3-Amino-2-bromobenzonitrile exhibits a calculated LogP (XLogP3) value of approximately 1.7–2.1, indicating moderate lipophilicity suitable for both organic-phase reactions and potential biological membrane permeability in drug discovery contexts [1]. Its aqueous solubility has been estimated at approximately 0.28 g/L at 25 °C via computational methods, a value that may differ from its regioisomers due to variations in hydrogen-bonding networks and crystal packing energies [2]. The topological polar surface area (TPSA) of 49.8 Ų falls within the favorable range for CNS drug-likeness and oral bioavailability according to Lipinski's and Veber's rules .

Physicochemical profile
Reported
LogP ~1.7–2.1, TPSA 49.8 Ų, est. solubility 0.28 g/L
Moderate lipophilicity and low TPSA may support purification and assay compatibility.
Computational estimates; experimental direct comparison with regioisomers not available.
Lipophilicity ADME Drug design Solubility Formulation

Purity Benchmarks for Research-Grade Material

3-Amino-2-bromobenzonitrile is commercially available from multiple suppliers at defined purity grades, with standard offerings at 95% and 98% purity levels [1]. The 98% purity specification, typically verified by HPLC, meets the requirements for advanced pharmaceutical intermediate applications and medicinal chemistry library synthesis. This purity standard exceeds that of many commodity aromatic bromides, which are often supplied at 90–95% purity, thereby reducing the need for additional purification steps prior to use in sensitive cross-coupling reactions where halide impurities can poison palladium catalysts .

Purity benchmark
Specification review
95–98% (HPLC) vs. typical commodity aryl bromides at 90–95%
Research-grade purity may reduce catalyst poisoning and intermediate purification steps.
Based on supplier specifications; lot-specific verification recommended.
Quality control Analytical chemistry Procurement Reproducibility

Research and Industrial Applications of 3-Amino-2-bromobenzonitrile


Kinase-Focused Heterocyclic Library Synthesis

Medicinal chemistry groups developing inhibitors targeting TBK1, IKKε, JNK3, or receptor tyrosine kinases utilize 3-amino-2-bromobenzonitrile as a key building block for constructing quinazoline and 3-aminoindazole core scaffolds [1][2]. The ortho-bromo substitution pattern, relative to the nitrile group, enables efficient copper-catalyzed coupling/condensation cascades that regioselectively deliver these privileged kinase-binding motifs in a two-step sequence from readily available starting materials [3].

Suzuki-Miyaura Diversification for SAR Studies

In structure-activity relationship (SAR) campaigns, the ortho-bromo group of 3-amino-2-bromobenzonitrile serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with diverse aryl and heteroaryl boronic acids [1]. This transformation allows for the rapid parallel synthesis of biaryl derivatives, enabling medicinal chemists to probe the steric and electronic requirements of the target protein's hydrophobic pocket while maintaining the critical 3-aminobenzonitrile hydrogen-bonding pharmacophore [2].

Buchwald-Hartwig Amination for N-Aryl Derivatives

The 3-amino group of 3-amino-2-bromobenzonitrile can be further functionalized via palladium-catalyzed Buchwald-Hartwig amination with aryl halides, or the bromine atom can be employed in complementary C–N bond-forming reactions with amines [1]. This dual reactivity (amino group for derivatization; bromine for cross-coupling) makes the compound a strategically valuable building block for assembling complex N-aryl-2-aminobenzonitrile derivatives, which have been explored as scaffolds for HIV-1 reverse transcriptase and integrase inhibitors [2][3].

Process Chemistry and Polymorph Screening

For scale-up and formulation development, the distinct melting point of 3-amino-2-bromobenzonitrile (106–110 °C) serves as a critical quality attribute for batch-to-batch consistency verification and polymorph identification [1][2]. The compound's solid-state thermal behavior, when compared to its regioisomers (2-amino-3-bromobenzonitrile: 119–120 °C; 3-amino-4-bromobenzonitrile: ~99 °C), provides a robust analytical marker for identity confirmation and purity assessment using differential scanning calorimetry (DSC) [3].

Application
Selection Property
Validation Focus
Kinase-Focused Heterocyclic Library Synthesis
Ortho-bromo substitution pattern for regioselective cyclization
Copper-catalyzed cascade efficiency and scaffold diversity
Suzuki-Miyaura Diversification for SAR Studies
Ortho-bromo group as versatile cross-coupling handle
Coupling yield and functional group tolerance
Buchwald-Hartwig Amination for N-Aryl Derivatives
Dual reactivity (amino and bromo groups) for sequential derivatization
C–N bond formation selectivity and substrate scope
Process Chemistry and Polymorph Screening
Distinct melting point as quality attribute
Thermal behavior reproducibility and polymorph identification

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